molecular formula C7H16N2O2 B2733735 [3-(Propan-2-yloxy)propyl]urea CAS No. 747410-96-4

[3-(Propan-2-yloxy)propyl]urea

Cat. No. B2733735
CAS RN: 747410-96-4
M. Wt: 160.217
InChI Key: GMEFBWTWUVKRDL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[3-(Propan-2-yloxy)propyl]urea” involves several bonds. A related compound, 1-benzyl-3-[3-(propan-2-yloxy)propyl]urea, contains 40 bonds in total, including 18 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, and 1 aliphatic ether .

Scientific Research Applications

Urease Inhibitors for Medical Applications

"[3-(Propan-2-yloxy)propyl]urea" derivatives are studied for their urease inhibitory effects, particularly in medical settings for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects underscore the need for exploring alternative urease inhibitors with better safety profiles. Recent patents suggest herbal extracts as potential sources of polyphenolic urease inhibitors, offering complementary or alternative therapeutic options with possibly fewer restrictions for market introduction (Kosikowska & Berlicki, 2011).

Urea Biosensors for Detecting Urea Concentrations

Advancements in biosensors for urea detection highlight the use of urea derivatives in creating bioreceptor elements with long-lasting activity. These biosensors utilize various nanoparticles and conducting polymers for enzyme immobilization, offering precise detection of urea concentrations across different fields, such as fisheries, dairy, and agriculture. This innovative approach provides cumulative and comprehensive insights into urea biosensors, presenting new avenues for research in biosensor technology (Botewad et al., 2021).

Urea in Drug Design

The unique hydrogen-binding capabilities of ureas make them crucial in drug design, facilitating drug-target interactions. Research on various urea derivatives as modulators of biological targets underlines the significance of the urea moiety in medicinal chemistry. These findings advocate for the continuous exploration of urea derivatives in developing new pharmacotherapeutic agents, emphasizing their role in enhancing the selectivity, stability, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

The exploration of urea as a potential hydrogen carrier for fuel cells presents a sustainable solution for long-term energy supply. Urea's non-toxic, stable nature, alongside its widespread availability and ease of transport and storage, positions it as a viable candidate for rapid implementation in hydrogen fuel applications. This approach could significantly contribute to sustainable hydrogen supply strategies, aligning with global energy sustainability goals (Rollinson et al., 2011).

properties

IUPAC Name

3-propan-2-yloxypropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(2)11-5-3-4-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEFBWTWUVKRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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